Cas no 522624-48-2 (4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid)
522624-48-2 structure
Product Name:4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid
CAS-nummer:522624-48-2
MF:C16H14ClNO4S
MW:351.804662227631
CID:3104784
PubChem ID:2363804
Update Time:2025-05-20
4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-(Allyl-phenyl-sulfamoyl)-4-chloro-benzoic acid
- 4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid
- AKOS000114875
- 522624-48-2
- 4-chloro-3-[phenyl(prop-2-enyl)sulfamoyl]benzoic acid
- EN300-00630
- SR-01000034751-1
- Z45577903
- 4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoicacid
- 4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
- CS-0345277
- 3-(n-Allyl-n-phenylsulfamoyl)-4-chlorobenzoic acid
- SR-01000034751
-
- Inchi: 1S/C16H14ClNO4S/c1-2-10-18(13-6-4-3-5-7-13)23(21,22)15-11-12(16(19)20)8-9-14(15)17/h2-9,11H,1,10H2,(H,19,20)
- InChI-sleutel: HBIVUBPDBUIOGK-UHFFFAOYSA-N
- LACHT: ClC1=CC=C(C(=O)O)C=C1S(N(C1C=CC=CC=1)CC=C)(=O)=O
Berekende eigenschappen
- Exacte massa: 351.0332068Da
- Monoisotopische massa: 351.0332068Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 6
- Complexiteit: 525
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 83.1Ų
4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-00630-0.05g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 0.05g |
$64.0 | 2023-06-30 | |
| Enamine | EN300-00630-0.1g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 0.1g |
$66.0 | 2023-06-30 | |
| Enamine | EN300-00630-0.25g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 0.25g |
$92.0 | 2023-06-30 | |
| Enamine | EN300-00630-0.5g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 0.5g |
$175.0 | 2023-06-30 | |
| Enamine | EN300-00630-1.0g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 1.0g |
$256.0 | 2023-06-30 | |
| Enamine | EN300-00630-2.5g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 2.5g |
$503.0 | 2023-06-30 | |
| Enamine | EN300-00630-5.0g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 5.0g |
$743.0 | 2023-06-30 | |
| Enamine | EN300-00630-10.0g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 10.0g |
$1101.0 | 2023-06-30 | |
| 1PlusChem | 1P019H4R-50mg |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 50mg |
$111.00 | 2024-04-30 | |
| 1PlusChem | 1P019H4R-100mg |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 100mg |
$140.00 | 2024-04-30 |
4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid Gerelateerde literatuur
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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